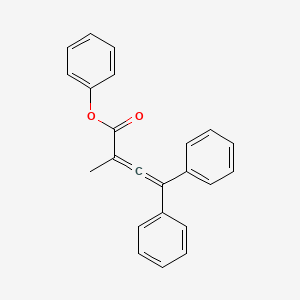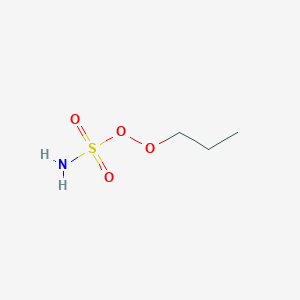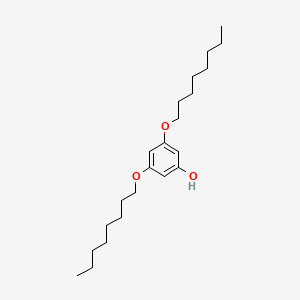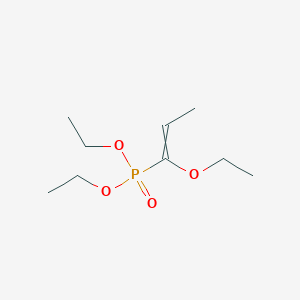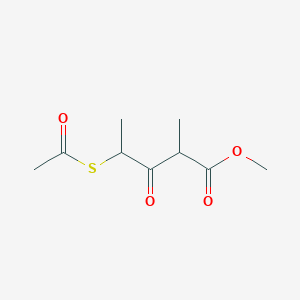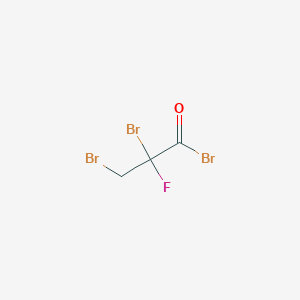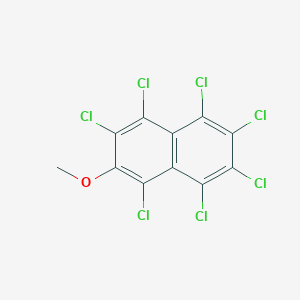
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene is a chemical compound known for its high chlorine content and unique structural properties. It is part of the naphthalene family, which consists of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of seven chlorine atoms and one methoxy group attached to the naphthalene ring, making it highly chlorinated and relatively stable.
准备方法
The synthesis of 1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene typically involves multiple steps, starting with the chlorination of naphthalene. The process includes:
Chlorination: Naphthalene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Methoxylation: The chlorinated naphthalene is then reacted with methanol in the presence of a base like sodium methoxide to introduce the methoxy group.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including continuous flow processes and the use of industrial-grade reagents and equipment.
化学反应分析
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of hydroxylated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the reactions.
科学研究应用
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of heavy chlorination on the chemical and physical properties of aromatic hydrocarbons.
Biology: Researchers investigate its interactions with biological systems to understand the impact of chlorinated compounds on living organisms.
Medicine: Studies are conducted to explore its potential as a lead compound for developing new pharmaceuticals, particularly in the field of anticancer research.
Industry: It is used in the development of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of 1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interact with DNA, causing mutations and other genetic alterations. The molecular targets and pathways involved include oxidative stress pathways, enzyme inhibition, and disruption of cellular signaling processes.
相似化合物的比较
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene can be compared with other chlorinated naphthalenes, such as:
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene: This compound has one less chlorine atom, making it slightly less stable and less reactive.
1,2,3,4,5,6,7-Heptachloronaphthalene: Lacks the methoxy group, resulting in different chemical and physical properties.
1,2,3,4,5,6,8-Octachloronaphthalene: Contains one additional chlorine atom, making it more stable but also more toxic.
The uniqueness of this compound lies in its specific combination of chlorine atoms and a methoxy group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
94797-79-2 |
|---|---|
分子式 |
C11H3Cl7O |
分子量 |
399.3 g/mol |
IUPAC 名称 |
1,2,3,4,5,6,8-heptachloro-7-methoxynaphthalene |
InChI |
InChI=1S/C11H3Cl7O/c1-19-11-7(15)3-2(6(14)10(11)18)4(12)8(16)9(17)5(3)13/h1H3 |
InChI 键 |
LJHDESVEXHXMFG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



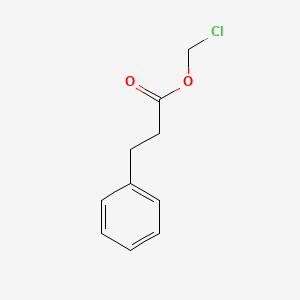
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
